molecular formula C25H26FN5O2S B2685443 N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358283-42-7

N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2685443
CAS No.: 1358283-42-7
M. Wt: 479.57
InChI Key: SSLYTXGTLIDZGW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which are critical signaling proteins in hematopoiesis and immune function. This pyrazolopyrimidine-based compound is structurally related to known JAK2 inhibitors and functions by competitively binding to the ATP-binding site of the kinase, thereby suppressing its phosphorylation activity and subsequent downstream signaling through pathways like JAK-STAT. Its primary research value lies in the study of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where mutations in JAK2 (e.g., JAK2 V617F) and FLT3 (e.g., FLT3-ITD) are common drivers of pathogenesis. Researchers utilize this compound in vitro to investigate the molecular mechanisms of cytokine signaling, cell proliferation, and apoptosis in hematopoietic cell lines, and to assess its potential therapeutic efficacy in preclinical models. It is supplied as a high-purity solid for research purposes only. This product is intended for use by qualified laboratory researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-8-10-19(26)11-9-18)34-14-21(32)27-20-12-15(2)6-7-16(20)3/h6-12H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLYTXGTLIDZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-({1-Ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide ()

  • Key Differences :
    • 6-position substituent : 4-Methoxybenzyl vs. 4-fluorobenzyl in the target compound.
    • Acetamide terminus : 3-Fluorophenyl vs. 2,5-dimethylphenyl.
  • The 3-fluorophenyl group introduces steric and electronic differences, possibly affecting receptor binding affinity.

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()

  • Key Differences: Core structure: Pyrazolo[3,4-d]pyrimidine vs. pyrazolo[4,3-d]pyrimidine in the target compound. Substituents: Chromen-4-one and 4-aminophenyl groups vs. fluorobenzyl and dimethylphenyl groups.
  • Implications: The chromenone moiety may confer enhanced π-π stacking interactions with biological targets, while the dimethylphenyl group in the target compound could increase lipophilicity .

(R)- and (S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide ()

  • Key Differences: Backbone: Tetrahydropyrimidin-1(2H)-yl butanamide vs. pyrazolo-pyrimidinyl sulfanyl-acetamide. Substituents: 2,6-Dimethylphenoxy vs. 2,5-dimethylphenyl.

Physicochemical and Pharmacological Data

Compound Molecular Weight Melting Point (°C) Key Substituents Reported Activity Reference
N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-...}sulfanyl)acetamide ~532.6 (estimated) Not reported 4-Fluorobenzyl, 2,5-dimethylphenyl Hypothesized kinase inhibition
2-({1-Ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-...}sulfanyl)-N-(3-fluorophenyl)acetamide ~534.6 Not reported 4-Methoxybenzyl, 3-fluorophenyl Anticancer (preclinical)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-...}acetamide 571.2 302–304 Chromenone, 3-fluorophenyl Kinase inhibition

Molecular Networking and Fragmentation Similarity

highlights the use of MS/MS-based molecular networking to compare compounds. The target compound and its analogues would exhibit cosine scores reflecting their structural relatedness:

  • High cosine score (≈0.8–1.0) : Expected for compounds with identical pyrazolo-pyrimidine cores but differing substituents (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) .
  • Low cosine score (<0.5) : Likely for compounds with divergent cores (e.g., pyrazolo[3,4-d]pyrimidine vs. pyrazolo[4,3-d]pyrimidine) .

Biological Activity

N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolopyrimidine core and a sulfanyl acetamide moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays but requires further investigation to elucidate its mechanisms of action and efficacy against specific cancer types.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in cancer progression. Preliminary studies suggest that it could inhibit kinases or other targets relevant to tumor growth. In a related study focused on dihydropyrano[2,3-c]pyrazoles, compounds were found to exhibit high inhibitor activity with IC50 values in the low micromolar range, indicating potential for development as therapeutic agents against malignancies .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer. Compounds similar to this compound have been reported to possess anti-inflammatory properties. This activity is likely mediated through inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling.

Synthesis and Evaluation

Recent studies have focused on the synthesis of related compounds and their biological evaluation. For example:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions starting from commercially available precursors. The incorporation of the sulfanyl group is crucial for enhancing biological activity.
  • Biological Assays : Various assays are employed to evaluate cytotoxicity against cancer cell lines (e.g., MTT assay) and enzyme inhibition studies using specific substrates.

Comparative Analysis of Biological Activities

Compound NameIC50 (μM)Mechanism of ActionReference
Compound A0.03Kinase inhibition
Compound B0.05Apoptosis induction
N-(2,5-dimethylphenyl)-2-(...)TBDTBDTBD

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with the formation of the pyrazolo[4,3-d]pyrimidine core, followed by sulfanylation and acylation to introduce the acetamide moiety. Key steps include:

  • Refluxing in aprotic solvents (e.g., DMF or DCM) to promote cyclization .
  • Chromatographic purification (e.g., silica gel column chromatography) to isolate intermediates .
  • Spectroscopic validation (¹H/¹³C NMR, high-resolution mass spectrometry) for structural confirmation .
  • Yield optimization by adjusting reaction time, temperature, and catalyst ratios (e.g., palladium for cross-coupling) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and non-covalent interactions .

Q. What are the solubility challenges, and how can they be addressed for in vitro assays?

  • Solubility screening: Test in DMSO, ethanol, or aqueous buffers (e.g., PBS) with surfactants like Tween-80 .
  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via side-chain modifications .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scalable synthesis?

  • Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Flow Chemistry: Continuous-flow systems enhance reproducibility and reduce side reactions for sensitive steps (e.g., diazo intermediates) .
  • In-line Analytics: Implement UV/Vis or FTIR monitoring for real-time reaction tracking .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structural analogs comparison: Synthesize derivatives with variations in the 4-fluorophenylmethyl or sulfanyl groups to isolate pharmacophoric motifs .
  • Target engagement assays: Use surface plasmon resonance (SPR) or thermal shift assays to validate binding to hypothesized targets (e.g., kinase domains) .
  • Metabolite profiling: LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .

Q. How can computational methods predict non-covalent interactions influencing bioactivity?

  • Molecular Docking: Screen against protein databases (e.g., PDB) to identify binding pockets .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to prioritize sites for electrophilic/nucleophilic modifications .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability in solvated environments over nanosecond timescales .

Methodological Challenges and Solutions

Q. What experimental controls are critical for assessing in vitro efficacy and toxicity?

  • Positive/Negative Controls: Include known inhibitors/agonists for target pathways (e.g., kinase inhibitors) .
  • Cytotoxicity Assays: Parallel testing on healthy cell lines (e.g., HEK293) to establish selectivity indices .
  • Redox Stability Checks: Monitor compound integrity under assay conditions using HPLC .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Isosteric Replacement: Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .
  • Prodrug Design: Introduce enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability .

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